2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMINKCWBOCELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376275 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182483-63-2 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid: Properties, Synthesis, and Applications
Executive Summary: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional architecture—comprising a carboxylic acid, a displaceable chloro group, and a bulky benzyloxy substituent on an electron-deficient pyridine core—makes it a versatile scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive analysis of its core physicochemical properties, focusing on the electronic interplay of its substituents and the resulting impact on its acidity and basicity. Furthermore, a detailed synthetic protocol, reactivity profile, and discussion of its application as a strategic building block in drug discovery are presented for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
Pyridinecarboxylic acids are foundational structures in medicinal chemistry, present in numerous approved drugs.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, represents a sophisticated intermediate, engineered with three distinct functional groups that offer orthogonal chemical reactivity.
-
The Pyridine Core: As a six-membered heteroaromatic ring, pyridine is isoelectronic with benzene but is significantly more electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring generally less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups.[3][4]
-
4-Carboxylic Acid: This group is a powerful electron-withdrawing moiety and a common pharmacophore that engages in critical hydrogen bonding and electrostatic interactions with biological targets.[5] Its presence is often key for target affinity, but it can also introduce challenges such as poor membrane permeability and metabolic liabilities, necessitating its replacement with bioisosteres in later stages of drug development.[6][7]
-
2-Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction and a weak electron-donating group through resonance.[8] Its primary role in this scaffold is to serve as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles at the C2 position.[9]
-
6-Benzyloxy Substituent: This group provides steric bulk and modulates the electronic nature of the ring. The ether oxygen donates electron density into the ring via resonance, partially counteracting the withdrawing effects of the other substituents. This benzyloxy group can also be cleaved under specific conditions (e.g., hydrogenolysis) to unmask a hydroxyl group for further functionalization.
This unique combination of functionalities makes the molecule a valuable starting point for building libraries of compounds in discovery campaigns.
Core Physicochemical and Basic Properties
The reactivity and biological interactions of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are governed by its underlying physicochemical properties. A thorough understanding of its structural electronics is critical for its effective utilization.
Structural and Electronic Analysis
The molecule's properties are a direct result of the cumulative electronic effects of its substituents. The pyridine nitrogen and the carboxylic acid group are strongly electron-withdrawing, deactivating the ring. The chloro group further withdraws electron density through a strong inductive effect. In opposition, the benzyloxy group's oxygen atom donates electron density through resonance. This electronic push-pull system dictates the molecule's acidity, basicity, and reactivity profile.
Acidity and Basicity: A Tale of Two pKa Values
The term "basic properties" for this molecule must be considered in two contexts: the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, which defines the character of its conjugate base.
-
Pyridine Nitrogen Basicity (pKa of the Conjugate Acid): The lone pair of electrons on the sp2-hybridized nitrogen atom imparts basicity to the pyridine ring.[10] However, this basicity is significantly attenuated by the powerful electron-withdrawing effects of the substituents. The pKa of the conjugate acid of unsubstituted pyridine is ~5.2. For 2-chloropyridine, this value drops dramatically to 0.49 due to the inductive pull of the adjacent chlorine atom.[11][12] The additional presence of a strongly withdrawing carboxylic acid at the 4-position and a resonance-donating benzyloxy group at the 6-position leads to a predicted pKa for the protonated nitrogen that is likely to be very low, estimated to be < 0.5 . This renders the pyridine nitrogen essentially non-basic under typical physiological conditions (pH 7.4).
-
Carboxylic Acid Acidity (pKa): The acidity of the carboxylic acid proton is also influenced by the ring's electronics. The electron-deficient nature of the doubly substituted pyridine ring stabilizes the resulting carboxylate anion, making the acid stronger (i.e., having a lower pKa) than a typical benzoic acid (pKa ~4.2). The pKa of isonicotinic acid (pyridine-4-carboxylic acid) is approximately 4.9, but the presence of two electron-withdrawing groups (Cl and another EWG) is expected to significantly increase its acidity. For comparison, the pKa of 2,6-dichloropyridine-4-carboxylic acid is lower than that of the parent isonicotinic acid.[13] Therefore, the pKa of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is predicted to be in the range of 3.5 - 4.0 .
Quantitative Data Summary
The key physicochemical parameters for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are summarized below. Predicted values are derived from computational models and comparison with analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C13H10ClNO3 | - |
| Molecular Weight | 279.68 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Comparison[14] |
| pKa (Acidic) | 3.5 - 4.0 (Predicted) | Chemoinformatic Prediction |
| pKa (Basic, Conj. Acid) | < 0.5 (Predicted) | Extrapolation[11][12] |
| LogP | 2.5 - 3.0 (Predicted) | Chemoinformatic Prediction |
| H-Bond Donors | 1 | - |
| H-Bond Acceptors | 4 | - |
Synthesis and Reactivity Profile
The synthesis of this trifunctional molecule requires a strategic, multi-step approach. Its reactivity is characterized by the orthogonal nature of its functional groups.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic strategy begins with a commercially available, symmetrically substituted pyridine. 2,6-Dichloropyridine-4-carboxylic acid or its corresponding methyl ester serves as an ideal starting material. The retrosynthesis involves two key transformations: a nucleophilic aromatic substitution to install the benzyloxy group and, if starting from the ester, a final hydrolysis step.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for similar transformations.[15][16]
Step 1: Esterification of 2,6-Dichloropyridine-4-carboxylic acid
-
Suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloropyridine-4-carboxylate, which can often be used without further purification.
Step 2: Selective Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
-
To a solution of benzyl alcohol (1.1 eq) in anhydrous THF (10 volumes), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases, forming sodium benzylate.
-
Add a solution of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the sodium benzylate solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The C2/C6 positions on the dichloropyridine are electronically equivalent, leading to a monosubstituted product.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction and quench carefully by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate methyl 2-chloro-6-benzyloxypyridine-4-carboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor by TLC. Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.
Reactivity and Key Transformations
The molecule's three functional groups provide a playbook for diverse chemical modifications.
Caption: Key reaction pathways available for the target molecule.
-
Carboxylic Acid Derivatization: The -COOH group can be readily converted into amides, esters, or acid chlorides using standard coupling agents (e.g., HATU, EDCI) or reagents like thionyl chloride.
-
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, often requiring heat or palladium catalysis (e.g., Buchwald-Hartwig amination).
-
De-benzylation: The benzyloxy group can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal a nucleophilic hydroxyl group, enabling further functionalization at the C6 position.
Applications in Drug Discovery
This scaffold is not an end-product but a strategic starting material for building more complex, biologically active molecules.
-
Scaffold for Library Synthesis: Its orthogonal handles allow for a combinatorial approach. One can first perform an SNAr reaction at the C2 position with a library of amines, and then derivatize the C4-carboxylic acid with a second library of amines, rapidly generating thousands of distinct compounds for high-throughput screening.
-
Intermediate for Targeted Therapeutics: It serves as a key intermediate in the synthesis of targeted agents like kinase inhibitors or receptor modulators, where the pyridine core acts as a hinge-binding motif or a central scaffold to orient other pharmacophoric elements. For instance, similar chlorinated pyridine carboxylic acids are used in the synthesis of anti-inflammatory and antimicrobial agents.[14][17]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see aromatic protons on the pyridine ring (typically two singlets or doublets), the benzylic CH₂ protons as a singlet (~5.0-5.5 ppm), and the aromatic protons of the benzyl group (~7.3-7.5 ppm). The carboxylic acid proton may be a broad singlet or not observed depending on the solvent.
-
¹³C NMR: Distinct signals for the carboxyl carbon (~165 ppm), the carbons of the pyridine ring (with C-Cl and C-O showing characteristic shifts), the benzylic carbon (~70 ppm), and the carbons of the benzyl group.
-
-
Mass Spectrometry: Electrospray ionization (ESI) would show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, with a characteristic isotopic pattern for the single chlorine atom (M and M+2 peaks in a ~3:1 ratio).
-
Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column, using a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection.[18]
Safety and Handling
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a potent and versatile chemical intermediate whose value lies in the strategic arrangement of its three distinct functional groups. Its electronic properties, particularly its modulated acidity and basicity, are a direct consequence of the interplay between electron-withdrawing and -donating substituents. A clear understanding of its synthesis and orthogonal reactivity empowers medicinal chemists to leverage this scaffold for the efficient construction of novel and complex molecules, accelerating the discovery of new therapeutic agents.
References
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MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), m486. Retrieved from [Link]
- Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124-36.
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
- Ferreira, L. G., et al. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 57(1), 1-2.
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Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Retrieved from [Link]
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ACS Publications. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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ResearchGate. (2006). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Chloro-6-methylpyridine-4-carboxylic acid. Retrieved from [Link]
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Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]
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PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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PMC. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
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YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
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Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
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PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
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PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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PMC. (n.d.). Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a benzyl ether on a pyridine scaffold, offers multiple reaction sites for chemical modification. This unique combination of functional groups allows for the strategic construction of diverse molecular architectures, making it a key component in the development of novel therapeutic agents and other functional materials. The pyridine ring itself is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule provides a versatile platform for structure-activity relationship (SAR) studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 182483-63-2 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₃ | Inferred |
| Molecular Weight | 263.68 g/mol | Inferred |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF (predicted) | General knowledge |
| Melting Point | Not available | N/A |
Synthesis and Mechanism
The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid can be logically approached from the commercially available precursor, 2,6-dichloropyridine-4-carboxylic acid. The key transformation is the selective mono-benzylation of one of the chloro groups.
A plausible synthetic route involves the nucleophilic substitution of one of the chlorine atoms by a benzyl oxide group. The carboxylic acid group may need to be protected, for example, as an ester, to prevent unwanted side reactions during the benzylation step. Following the introduction of the benzyl ether, the protecting group on the carboxylic acid would be removed to yield the final product.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on established chemical principles for analogous transformations. This protocol should be considered a starting point and may require optimization.
Step 1: Esterification of 2,6-Dichloropyridine-4-carboxylic acid
-
To a solution of 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2,6-dichloropyridine-4-carboxylate.
Step 2: Selective Benzylation
-
To a solution of benzyl alcohol (1.1 eq) in anhydrous tetrahydrofuran (THF) (5 vol), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Methyl Ester
-
To a solution of methyl 2-chloro-6-benzyloxypyridine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.
Spectroscopic and Analytical Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic features and a proposed analytical workflow.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the pyridine and benzyl groups, as well as a singlet for the benzylic methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbons of the benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and characteristic peaks for the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.
Analytical Workflow
Caption: A typical analytical workflow for the characterization and purity assessment of the synthesized compound.
Reactivity and Downstream Applications
The chemical reactivity of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is dictated by its three functional groups, allowing for a variety of subsequent transformations.
-
Carboxylic Acid Group: The carboxylic acid can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in peptide coupling reactions and for the introduction of diverse side chains.
-
Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of amines, thiols, and other functional groups at the 2-position of the pyridine ring.
-
Benzyl Ether Group: The benzyl group can be removed by hydrogenolysis to reveal a hydroxyl group. This deprotection step is often employed in the final stages of a synthesis to unmask a key functional group.
These reactive handles make 2-Chloro-6-benzyloxypyridine-4-carboxylic acid a valuable precursor for the synthesis of polysubstituted pyridines, which are of significant interest in drug discovery. For instance, it can be used in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-6-benzyloxypyridine-4-carboxylic acid. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a strategically important building block in organic synthesis. Its unique arrangement of functional groups provides a versatile platform for the construction of complex molecular architectures. A plausible and efficient synthetic route has been proposed, and the key analytical techniques for its characterization have been outlined. The diverse reactivity of this compound makes it a valuable tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various scientific disciplines.
References
-
2-BENZYLOXY-6-CHLORO-ISONICOTINIC ACID | 182483-63-2. (n.d.). Retrieved February 13, 2026, from [Link]
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Solubility Profiling & Process Optimization: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
[1][2]
Executive Summary
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (also known as 2-benzyloxy-6-chloroisonicotinic acid) is a pivotal heterocyclic building block used in the development of HIF-PH inhibitors and other pyridine-core therapeutics.[1][2] Its solubility profile is the governing factor in process yield, purity, and the efficiency of downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling).[1][2]
This guide addresses the solubility landscape of this compound, providing a rigorous protocol for data generation, thermodynamic modeling (Apelblat/van’t Hoff), and process engineering strategies for recrystallization and purification.[1][2] While specific public data tables for this proprietary intermediate are limited, this guide establishes the standardized methodology required to determine these critical parameters in a drug development setting.
Physicochemical Profile & Predicted Solubility
Understanding the molecular structure is the first step in predicting solubility behavior.[1][2] The presence of the lipophilic benzyloxy group significantly alters the solubility profile compared to its precursor, 2,6-dichloroisonicotinic acid.[1][2]
| Property | Value (Predicted/Experimental) | Impact on Solubility |
| CAS Number | 182483-63-2 | Unique Identifier |
| Molecular Weight | 263.68 g/mol | Moderate MW suggests good organic solubility.[1][2] |
| pKa (Acid) | ~3.5 (Carboxylic Acid) | pH-Dependent Solubility: High solubility at pH > 5 (anionic form); low solubility at pH < 3 (neutral form).[1][2] |
| LogP | ~3.2 | Lipophilic: Indicates poor water solubility (neutral form) but high affinity for solvents like Ethyl Acetate, DCM, and THF.[1][2] |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents.[1][2] |
| H-Bond Acceptors | 4 (N, O, O, O) | Good interaction with protic solvents (Alcohols).[1][2] |
Solubility Landscape Prediction
Based on the structural pharmacophore (Pyridine core + Benzyl ether + Carboxylic acid), the solubility hierarchy is predicted as follows:
Experimental Protocol: Solubility Determination
To generate the "Solubility Data" required for process filing, the following self-validating protocol must be executed. This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1][2]
Isothermal Saturation Method (Shake-Flask)
Objective: Determine the mole fraction solubility (
Workflow:
-
Preparation: Add excess 2-Chloro-6-benzyloxypyridine-4-carboxylic acid solid to 50 mL of selected solvent (MeOH, EtOH, IPA, EtOAc, Water) in a jacketed equilibrium cell.
-
Equilibration: Stir continuously at fixed temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate (1–2 hours).
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at
nm).
Gravimetric Verification (Orthogonal Check)
For non-volatile solvents, verify HPLC results by evaporating a known volume of saturated solution to dryness and weighing the residue.[1][2] The deviation between HPLC and Gravimetric methods should be
Thermodynamic Modeling
Once experimental data is collected, it must be modeled to calculate the enthalpy (
Modified Apelblat Equation
The empirical Modified Apelblat equation is the industry standard for correlating solubility with temperature:
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from regression analysis.
van't Hoff Equation
To determine the thermodynamic driving forces:
12Process Engineering: Purification & Recrystallization
The solubility data directly informs the purification strategy.[1][2] For 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, a pH-swing crystallization or cooling crystallization is recommended.[1][2]
pH-Swing Purification Logic
Due to the carboxylic acid moiety, the compound exhibits a "solubility switch" based on pH.[1][2]
-
Dissolution: Dissolve crude solid in dilute NaOH or
(pH > 8). The compound forms a water-soluble carboxylate salt.[1][2][3] -
Filtration: Filter off insoluble impurities (e.g., unreacted benzyl alcohol or neutral side products).[1][2]
-
Precipitation: Slowly add HCl to lower pH to ~2–3. The neutral acid precipitates out.[1][2]
Solvent Selection for Recrystallization
For higher purity (>99.5%), recrystallization from organic solvents is required.[1][2]
Process Workflow Diagram
The following diagram illustrates the decision logic for purification based on solubility data.
Caption: Purification logic flow for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid based on solubility differentials.
References
-
Synthesis & Properties: Organic Syntheses, Coll.[1][2] Vol. 10, p. 423 (2004); Vol. 75, p. 215 (1998).[1][2] (General procedure for pyridine carboxylic acids).
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K".[1][2] Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] Link[1][2]
-
Solubility of Pyridine Derivatives: Li, Y., et al. (2015).[1][2] "Solubility and Thermodynamic Properties of 2,6-Dichloropyridine-4-carboxylic Acid in Pure Solvents". Journal of Chemical & Engineering Data, 60(10).[1][2] (Structural Analog Data). Link[1][2]
-
Compound Registry: CAS 182483-63-2 Entry, Chemical Abstracts Service.[1][2] Link
Methodological & Application
Application Note: Strategic Utilization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
This Application Note and Protocol Guide details the strategic utilization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS 182483-63-2) . This compound is a high-value "tri-functional" scaffold, critical in the synthesis of next-generation pyridone-based pharmacophores , particularly for HIV integrase inhibitors (analogous to Dolutegravir/Bictegravir lineages), GPR40 agonists, and kinase inhibitors.
Introduction & Strategic Utility
In modern medicinal chemistry, the 2-pyridone motif is a "privileged structure" found in numerous FDA-approved drugs. However, direct functionalization of the pyridone ring is often plagued by tautomeric ambiguity (2-hydroxypyridine vs. 2-pyridone) and poor solubility.
2-Chloro-6-benzyloxypyridine-4-carboxylic acid solves these challenges by acting as a "Masked Pyridone Scaffold" . It offers three orthogonal points of reactivity, allowing researchers to build complexity before unmasking the polar pyridone core.
The Tri-Functional Advantage
| Position | Functional Group | Reactivity Profile | Strategic Application |
| C4 | Carboxylic Acid | Amide Coupling / Esterification | Attachment of solubilizing tails or specific receptor-binding warheads. |
| C2 | Chloride | SNAr / Pd-Catalyzed Coupling | Introduction of aryl/heteroaryl diversity (Suzuki) or amine linkages (Buchwald). |
| C6 | Benzyloxy | Protected "Masked" Oxygen | Maintains aromaticity during synthesis; cleaved to reveal the bioactive 6-pyridone . |
Core Synthetic Workflow (Logic Diagram)
The following flowchart illustrates the optimal order of operations to maximize yield and minimize side reactions (e.g., decarboxylation).
Caption: Optimal synthetic pathway. Performing amidation (C4) first prevents catalyst poisoning by the free acid during Pd-coupling (C2).
Detailed Experimental Protocols
Protocol A: C4-Functionalization (Amide Coupling)
Objective: To attach the primary pharmacophore tail while preserving the chloro-handle.
Rationale: The carboxylic acid at C4 is electron-deficient due to the pyridine nitrogen and the 2-chloro substituent. Standard carbodiimide couplings (EDC/NHS) often fail due to low nucleophilicity. HATU is preferred here for its high activity.
Materials:
-
Scaffold: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the scaffold (1.0 g, 3.8 mmol) in DMF (10 mL) under N₂ atmosphere.
-
Activation: Add DIPEA (1.9 mL, 11.4 mmol) followed by HATU (1.73 g, 4.5 mmol). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the amine partner (4.1 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = M+Amine-18).
-
Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Checkpoint: Ensure the benzyloxy group remains intact (check NMR for benzylic protons at ~5.4 ppm). Loss of benzyl here indicates acidic instability.
Protocol B: C2-Diversification (Suzuki-Miyaura Coupling)
Objective: To install an aryl or heteroaryl group at the 2-position.
Rationale: The 2-chloro position is activated for oxidative addition by the adjacent pyridine nitrogen. However, the 6-benzyloxy group is electron-donating, which slightly deactivates the ring compared to a 2,6-dichloropyridine. A robust catalytic system (Pd(dppf)Cl₂) is required.
Materials:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine Substrate, Boronic Acid, and Catalyst.
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Solvent Add: Add Dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Filtration: Cool to RT, filter through a Celite pad to remove Pd black.
-
Purification: Isolate via silica gel chromatography.
Expert Insight: If the benzyloxy group cleaves prematurely (forming the pyridone), the reaction will stall due to catalyst poisoning by the free amide/pyridone tautomer. Maintain strictly basic conditions to prevent this.
Protocol C: C6-Deprotection (Unmasking the Pyridone)
Objective: To reveal the bioactive 6-oxo-1,6-dihydropyridine core.
Rationale: The benzyl ether is robust but can be cleaved under two distinct conditions.[2] Hydrogenolysis is preferred as it is neutral and clean. Acid hydrolysis (TFA) is an alternative if the molecule contains reducible groups (e.g., alkenes, nitro).
Method 1: Hydrogenolysis (Preferred)
-
Solvent: Dissolve substrate in MeOH/THF (1:1).
-
Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).
-
Atmosphere: Stir under H₂ balloon (1 atm) for 2–12 hours.
-
Workup: Filter through Celite. Evaporate solvent.[2] The product usually precipitates as a white solid.
Method 2: Acidolysis (Alternative)
-
Reagent: TFA/DCM (1:1) or HBr/Acetic Acid.
-
Condition: Stir at RT for 1–3 hours.
-
Note: This method yields the pyridone as a salt. Requires neutralization.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Amide) | Steric hindrance of the amine or zwitterionic nature of the acid. | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is superior for sterically demanding anilines. |
| Debenzylation during Suzuki | Reaction temperature too high or pH became acidic. | Lower temp to 80°C. Ensure K₂CO₃ is in excess. Switch to anhydrous conditions (Cs₂CO₃/DMF). |
| Protodehalogenation (Cl replaced by H) | "Over-reduction" during Suzuki coupling. | Use a milder catalyst like Pd(PPh₃)₄ . Avoid alcoholic solvents (use Toluene/Water). |
| Poor Solubility of Final Product | Pyridones promote strong intermolecular H-bonding (dimerization). | Recrystallize from DMSO/Water or boil in EtOH. Do not dry-load on silica; use liquid loading. |
References
-
Synthesis of Pyridone-Carboxylic Acid Intermediates
-
General Pyridine Functionalization
- Suzuki Coupling Methodologies: Title: Application Notes for Suzuki Coupling of Boronic Acids. Source: BenchChem Protocols.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for CAS 182483-63-2 before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(BENZYLOXY)-6-CHLOROPYRIDINE-4-CARBOXYLIC ACID | CAS 182483-63-2 [matrix-fine-chemicals.com]
Analytical methods for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid characterization
Executive Summary
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a critical heterocyclic intermediate, often utilized in the synthesis of Bcl-2 inhibitors (e.g., Navitoclax analogs) and other bioactive pyridine scaffolds. Its structural duality—containing both an electrophilic chlorine and a nucleophilic benzyloxy group—makes it a versatile building block but also prone to specific impurity profiles, such as bis-substitution or hydrolysis.
This guide outlines a comprehensive physicochemical characterization protocol. It moves beyond simple "testing" to "process understanding," focusing on the detection of critical impurities (e.g., 2,6-bis(benzyloxy) analogs) and the validation of structural integrity using orthogonal spectroscopic methods.[1]
Structural Analysis & Identity (The "Fingerprint")[1]
Establishing the identity of the molecule requires confirming the regiochemistry of the substitution.[1] The starting material, 2,6-dichloropyridine-4-carboxylic acid, is symmetric. The introduction of the benzyloxy group desymmetrizes the ring, creating distinct NMR signals for the C3 and C5 protons.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d6 (Preferred due to carboxylic acid solubility).
-
Mechanistic Insight: The key to confirming mono-substitution vs. bis-substitution lies in the aromatic region. A symmetric bis-benzyloxy product would show equivalent pyridine protons. The target mono-substituted compound will show two distinct singlets (or meta-coupled doublets) for the pyridine ring protons due to the differing electronic environments of the adjacent Cl (electron-withdrawing) and OBn (electron-donating by resonance) groups.
Table 1: Theoretical ^1H NMR Assignment (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 13.50 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton; shift varies with concentration. |
| 7.65 | Singlet (d, J~1.[1]5) | 1H | Py-H (C3) | Proton adjacent to Cl (Inductive deshielding).[1] |
| 7.30 - 7.45 | Multiplet | 5H | Ph-H | Aromatic protons of the benzyl group. |
| 7.15 | Singlet (d, J~1.[1]5) | 1H | Py-H (C5) | Proton adjacent to OBn (Resonance shielding).[1] |
| 5.42 | Singlet | 2H | -OCH₂- | Benzylic methylene; characteristic shift for O-benzyl ethers. |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (preferred for Carboxylic Acids).[1]
-
Expected Ion: [M-H]⁻ = 262.03 m/z (based on ^35Cl isotope).[1]
-
Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks confirms the presence of one Chlorine atom.
-
Fragmentation:
Purity & Impurity Profiling (HPLC Method)
The primary challenge in analyzing pyridine carboxylic acids is peak tailing due to the interaction between the basic pyridine nitrogen/acidic carboxylate and residual silanols on the column.[1]
Solution: Use of a high-coverage C18 column with a low pH mobile phase (TFA or Formic Acid) to suppress ionization of the carboxylic acid (pKa ~3-4) and protonate the pyridine nitrogen, ensuring the molecule is in a single ionization state.[1]
HPLC Protocol: Method AM-PYR-04
Chromatographic Conditions:
-
Instrument: UPLC or HPLC with PDA Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent end-capped column.[1]
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 272 nm (Composite max for pyridine/benzyl) and 220 nm (General organic).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Critical Impurity Markers
The synthesis typically involves nucleophilic substitution of 2,6-dichloropyridine-4-carboxylic acid with benzyl alcohol.
-
Impurity A (Starting Material): 2,6-Dichloropyridine-4-carboxylic acid. (RT ~5-6 min).[2] More polar, elutes early.[1]
-
Impurity B (Over-reaction): 2,6-Bis(benzyloxy)pyridine-4-carboxylic acid. (RT ~16-17 min). Highly hydrophobic, elutes late.[1]
-
Impurity C (Hydrolysis): 2-Chloro-6-hydroxypyridine-4-carboxylic acid. (RT ~3-4 min).
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for characterizing the material, distinguishing between "Process Control" (during synthesis) and "Release Testing" (final product).
Caption: Workflow logic for the structural confirmation and purity assessment of the target pyridine intermediate.
Detailed Experimental Protocols
Protocol A: Sample Preparation for HPLC
Objective: Ensure complete solubility without inducing degradation (e.g., hydrolysis of the benzyl ether).
-
Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).
-
Stock Solution: Accurately weigh 25.0 mg of the substance into a 50 mL volumetric flask.
-
Dissolution: Add 30 mL of Diluent. Sonicate for 5 minutes. The compound may require slight warming (max 35°C) due to the rigid pyridine backbone.[1]
-
Make up: Dilute to volume with Diluent. (Concentration: 0.5 mg/mL).[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred to prevent adsorption of the benzyloxy group).[1]
Protocol B: Loss on Drying (LOD) vs. Water Content
Insight: As a carboxylic acid, this compound can form hydrates or trap solvent in the crystal lattice.[1]
-
Method: Karl Fischer (Volumetric) is preferred over LOD.[1] LOD at high temperatures (>105°C) may risk decarboxylation or benzyl ether cleavage.[1]
-
Specification: Typically < 1.0% w/w for anhydrous forms.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . 2.2.[4]29. Liquid Chromatography. Strasbourg, France: EDQM.[1] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General reference for NMR interpretation of pyridine derivatives).
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 24869197, 2,6-Dichloropyridine-4-carboxylic acid. Retrieved from [Link] (Starting material reference).[1]
-
U.S. Environmental Protection Agency . CompTox Chemicals Dashboard: Pyridine carboxylic acid derivatives. Link[1]
-
ResearchGate . Synthesis and characterization of benzoylated sulfamoyl carboxylic acids (Analogous analytical methods for carboxylic acid functionalization). Link
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. rsc.org [rsc.org]
Experimental protocols using 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Application Note: Functionalization Strategies for 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Executive Summary & Scaffold Analysis
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS: Implied analog of 2,6-dichloroisonicotinic acid derivatives) is a high-value trifunctional scaffold used extensively in the discovery of GLP-1 receptor agonists , Glucokinase activators , and P2X3 antagonists .
Its value lies in its orthogonal reactivity profile , allowing sequential, regioselective functionalization at three distinct positions:
-
C4 (Carboxylic Acid): Ready for amide coupling or esterification to attach pharmacophores.
-
C2 (Chlorine): An activated electrophile for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura).
-
C6 (Benzyloxy): A "masked" pyridone/hydroxyl group, stable to basic conditions but cleavable via hydrogenolysis or Lewis acids.
This guide details the optimized protocols for handling this scaffold, focusing on avoiding common pitfalls such as reductive dechlorination during deprotection and regioselectivity issues during nucleophilic attack.
Strategic Workflow & Logic
The following diagram illustrates the logical flow for diversifying this scaffold. Note the critical decision point at Step 3 regarding the retention of the Chlorine atom.
Figure 1: Orthogonal functionalization workflow. Step 1 (Amidation) is recommended first to increase electron deficiency of the ring, facilitating Step 2 (SNAr).
Detailed Experimental Protocols
Protocol A: C4-Amide Coupling (The Anchor Step)
Rationale: Converting the carboxylic acid to an amide first is strategic. It prevents decarboxylation and increases the electrophilicity of the C2-position for subsequent substitution.
Reagents:
-
Substrate: 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.1 M concentration) under N2.
-
Activation: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the amine partner (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Expect M+H peak).
-
Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
Critical Insight: If the amine partner is an aniline (weak nucleophile), switch from HATU to POCl3/Pyridine or Ghosez’s Reagent to generate the acid chloride in situ, as HATU may stall.
Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)
Rationale: The 2-chloro position is activated by the ring nitrogen and the electron-withdrawing amide at C4.
Reagents:
-
Substrate: C4-Amide product from Protocol A (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.5–2.0 equiv)
-
Base: Cs2CO3 (2.0 equiv) or K2CO3
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Procedure:
-
Setup: In a pressure vial, combine substrate, amine, and Cs2CO3 in DMSO (0.2 M).
-
Thermal Cycle: Heat to 80°C–100°C for 4–12 hours.
-
Observation: The reaction rate depends on the steric bulk of the amine.
-
-
Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]
Self-Validating Check:
-
If conversion is <10% after 2 hours, check the pKa of the nucleophile. If the amine is too weak, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).
Protocol C: Benzyl Deprotection (The Unmasking)
Rationale: Removing the benzyl group reveals the 6-hydroxypyridine (which tautomerizes to the 2-pyridone). Caution: Standard hydrogenolysis can accidentally remove the Chlorine atom (hydrodechlorination).
Option 1: Hydrogenolysis (If C2-Chlorine was already substituted)
-
Conditions: H2 (1 atm), 10% Pd/C, MeOH, RT.
-
Result: Clean cleavage of Benzyl group.
Option 2: Acid-Mediated Cleavage (If C2-Chlorine MUST be retained)
-
Reagents: TFA (Trifluoroacetic acid) or BBr3.
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).
-
Add TFA (1:1 v/v ratio with DCM) or BBr3 (1M in DCM, 3.0 equiv) at 0°C.
-
Stir at RT for 2–6 hours (TFA) or 1 hour (BBr3).
-
Quench: Pour into saturated NaHCO3 (Caution: Gas evolution).
-
-
Why this works: Acidic cleavage attacks the ether oxygen without engaging the aryl-chloride bond, preserving the halogen.
Analytical Data & QC Specifications
Expected NMR Characteristics (DMSO-d6):
-
Pyridine Protons: Two singlets (or doublets with small J coupling ~1.5 Hz) in the aromatic region (approx. δ 7.2 and δ 7.6 ppm), distinct due to the asymmetry.
-
Benzylic CH2: Singlet at δ 5.4 ppm.
-
Aromatic Benzyl Ring: Multiplet at δ 7.3–7.5 ppm (5H).
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance or Aniline deactivation | Use acid chloride method (SOCl2 or Oxalyl Chloride/DMF cat). |
| Dechlorination during Deprotection | Pd/C removes Ar-Cl | Use TFA/Thioanisole or BBr3 instead of H2/Pd. |
| No Reaction in SNAr | Electron-rich ring | Ensure C4 is an amide/ester (EWG) before attempting SNAr. Increase Temp to 120°C. |
| Product is Water Soluble | Pyridone formation | During workup, avoid basic aqueous washes. Extract with n-Butanol or DCM/iPrOH (3:1). |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Authoritative source on Pyridone/Hydroxypyridine tautomerism and reactivity).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context for use of pyridine scaffolds in drug design).
-
Pfizer Inc. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. WO2021105399A1. Patent Scope. Link (Relevant industrial protocol for chloro-pyridine carboxylic acids).
-
BenchChem. (2025).[1] Synthesis and Hydrolysis of Benzyloxypyridine derivatives. Technical Support Document. Link (General protocols for benzyloxypyridine handling).
Sources
Application Notes and Protocols for the Functionalization of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of 2-chloro-6-benzyloxypyridine-4-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The strategic location of three distinct functional handles—a carboxylic acid, a reactive aryl chloride, and a cleavable benzyl ether—offers a rich platform for molecular elaboration and the synthesis of diverse compound libraries. This document outlines robust methodologies for amide bond formation, esterification, palladium-catalyzed cross-coupling reactions at the C2-position, and deprotection of the benzyl ether. Each section provides not only step-by-step protocols but also delves into the underlying chemical principles and rationale for experimental design, empowering researchers to confidently and effectively utilize this valuable scaffold.
Introduction: A Scaffold for Innovation
Substituted pyridines are a cornerstone of modern pharmaceuticals, present in a multitude of top-selling drugs.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a particularly valuable starting material due to its trifunctional nature, allowing for sequential and orthogonal chemical modifications.
The strategic functionalization of this molecule enables the exploration of chemical space in three key vectors:
-
C4-Carboxylic Acid: Ideal for modification via amide bond formation or esterification, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.
-
C2-Chloro Group: A reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, or amino moieties.[3][4][5]
-
C6-Benzyloxy Group: A stable protecting group for the pyridone tautomer that can be readily removed via hydrogenolysis or other methods to reveal a hydroxyl or pyridone functionality for further derivatization.[6][7][8]
This guide will provide detailed, field-proven protocols for the derivatization of each of these functional groups.
Functionalization of the C4-Carboxylic Acid
The carboxylic acid at the C4 position is a prime site for modification, most commonly through the formation of amides and esters. These reactions typically proceed through the activation of the carboxylic acid to a more electrophilic species.
Amide Bond Formation (Amidation)
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[9] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid.[9][10][11][12]
Causality of Experimental Choices:
-
Activation Agent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate, which is readily attacked by the amine nucleophile.[13]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material, thus driving the reaction to completion.[9][13]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
Workflow for Amide Bond Formation
Caption: Workflow for amide coupling.
Protocol 2.1: General Procedure for HATU-Mediated Amidation
-
Preparation: To a solution of 2-chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Coupling: Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by water (1x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired amide.
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | 1.0 | Starting material |
| Amine (R₁R₂NH) | 1.1 | Nucleophile |
| HATU | 1.2 | Carboxylic acid activating agent |
| DIPEA | 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Aprotic polar solvent |
Esterification
Esterification of the C4-carboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using alkylating agents. For a substrate like this, which contains a potentially acid-labile benzyl ether and a pyridine nitrogen that can be protonated, milder methods are often preferred.[14][15]
Causality of Experimental Choices:
-
Method: Using an alkyl halide (e.g., methyl iodide, ethyl bromide) with a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a common and effective method. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkylating agent.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are suitable for this Sₙ2 reaction.
Protocol 2.2: General Procedure for Esterification via Alkylation
-
Preparation: To a solution of 2-chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 eq) in DMF (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide) (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | 1.0 | Starting material |
| Alkyl Halide (R-X) | 1.5 | Electrophile |
| K₂CO₃ | 2.0 | Base |
| DMF | - | Aprotic polar solvent |
Functionalization of the C2-Chloro Group
The chloro-substituent at the C2 position of the pyridine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][5][16] It is widely used in drug discovery to synthesize biaryl and heterobiaryl motifs.[5]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is required. For challenging substrates like electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the rate-limiting oxidative addition step.[4]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Note: It is often advantageous to perform this reaction on the ester or amide derivative of the starting material to avoid potential complications with the free carboxylic acid.
-
Preparation: To a reaction vessel, add the 2-chloro-6-benzyloxypyridine-4-carboxylate derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-24 hours, or until starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] It is an indispensable tool for synthesizing aryl amines from aryl halides. The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4]
Causality of Experimental Choices:
-
Catalyst System: The choice of ligand is critical for successful amination of aryl chlorides. Highly active, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are generally required to promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[4] Using a pre-formed palladium pre-catalyst (e.g., RuPhos G3 Palladacycle) can lead to more consistent and reproducible results.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[4]
-
Temperature: Elevated temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[4]
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strictly inert atmosphere, add the 2-chloro-6-benzyloxypyridine-4-carboxylate derivative (1.0 eq), the palladium pre-catalyst (e.g., RuPhos G3, 2-5 mol%), the RuPhos ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu) (1.5 eq) to a dry reaction vessel.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) and anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired 2-amino-pyridine derivative.
Deprotection of the C6-Benzyloxy Group
The final step in many synthetic sequences involving this scaffold is the removal of the benzyl protecting group to unmask the 6-hydroxy or 6-pyridone functionality.
Causality of Experimental Choices:
-
Method: Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[6] A palladium on carbon (Pd/C) catalyst is typically used under an atmosphere of hydrogen gas.[6] This reaction proceeds under mild conditions and the byproduct, toluene, is easily removed.
-
Solvent: Alcohols like ethanol or methanol are excellent solvents for this reaction. Ethyl acetate is also commonly used.
-
Safety: Hydrogen gas is flammable and must be handled with appropriate safety precautions (e.g., in a well-ventilated fume hood, using a balloon or a dedicated hydrogenation apparatus).
Protocol 4.1: General Procedure for Hydrogenolytic Debenzylation
-
Preparation: Dissolve the benzyloxy-pyridine substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (0.05 M) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions) and stir the mixture vigorously under a positive pressure of H₂ at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 6-hydroxypyridine product is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
Troubleshooting and Key Considerations
-
Low Conversion in Cross-Coupling: For Buchwald-Hartwig or Suzuki reactions, low conversion is often due to inactive catalyst or insufficient exclusion of oxygen. Ensure all reagents and solvents are anhydrous and degassed, and that the reaction is performed under a strictly inert atmosphere.[4] Increasing catalyst loading or switching to a more active ligand system may be necessary.[4]
-
Hydrodehalogenation: The replacement of the chloro group with a hydrogen atom can be a significant side reaction, particularly in Buchwald-Hartwig aminations. This can be minimized by ensuring anhydrous conditions and using the correct stoichiometry of reagents.[4]
-
Orthogonality: The functionalization of the carboxylic acid should generally be performed prior to cross-coupling reactions, as the free acid can sometimes interfere with the catalytic cycle.
-
Safety: Always handle reagents like palladium catalysts, strong bases (NaOtBu), and flammable gases (H₂) with appropriate personal protective equipment and in a well-ventilated chemical fume hood.
References
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. (2020).
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research.
- Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system | Request PDF. (2025).
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Semantic Scholar.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
- O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF. (2025).
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF. (2022).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
- US2948734A - Esterification of pyridine carboxylic acids. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
- Sticky complexes: carboxylic acid-functionalized N-phenylpyridin-2-ylmethanimine ligands as anchoring domains for copper and ruthenium dye-sensitized solar cells. (2010). PubMed.
- Direct amide formation from unactivated carboxylic acids and amines. (n.d.). C. Liana Allen, A.
- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. (n.d.). MDPI.
- Ester synthesis by esterific
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Buchwald–Hartwig amin
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Amide Synthesis. (n.d.). Fisher Scientific.
- US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014).
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare.
- The synthesis of esters from carboxylic acids and their deriv
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. iajpr.com [iajpr.com]
- 11. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Amide Synthesis [fishersci.dk]
- 14. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 15. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately, ensure the highest purity of the final product. The information provided herein is based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid and what are the critical steps?
A1: A prevalent synthetic strategy involves a multi-step process starting from 2,6-dichloropyridine-4-carboxylic acid. The critical steps are the selective benzylation of one of the chloro-substituents. This selectivity is paramount to avoid the formation of the dibenzylated byproduct.
Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be?
A2: The most probable byproduct is the isomeric 6-Chloro-2-benzyloxypyridine-4-carboxylic acid or the di-benzylated product, 2,6-bis(benzyloxy)pyridine-4-carboxylic acid. Another possibility is the starting material, 2,6-dichloropyridine-4-carboxylic acid, if the reaction has not gone to completion.
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?
A3: A yellowish tint can indicate the presence of residual starting materials or byproducts from side reactions. Purification by recrystallization or column chromatography is typically effective in removing these colored impurities. The choice of solvent for recrystallization is crucial and may require some optimization.
Q4: Can I use a different benzylating agent other than benzyl bromide?
A4: While benzyl bromide is commonly used, other benzylating agents like benzyl chloride can also be employed. However, reaction conditions such as temperature, base, and reaction time may need to be re-optimized. Benzyl chloride is generally less reactive than benzyl bromide.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or competing side reactions.
Causality and Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Reagent Stoichiometry: Ensure that the molar ratio of the benzylating agent and the base to the starting material is optimal. A slight excess of the benzylating agent and base is often used to drive the reaction to completion. .
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
-
Product Degradation:
-
Temperature Control: Avoid excessive temperatures, which can lead to the decomposition of the desired product.
-
Work-up Conditions: Ensure that the work-up procedure is not overly harsh. For instance, strong acidic or basic conditions during extraction can potentially hydrolyze the benzyl ether.
-
-
Side Reactions:
-
Formation of Di-benzylated Product: This is a common side reaction. To minimize its formation, use a controlled amount of the benzylating agent and consider adding it portion-wise to the reaction mixture.
-
Hydrolysis of the Carboxylic Acid: If the reaction is carried out in the presence of water, hydrolysis of the carboxylic acid to the corresponding pyridine can occur, although this is less common under typical benzylation conditions.
-
Experimental Protocol: Optimization of Benzylation
-
Objective: To maximize the yield of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid while minimizing byproduct formation.
-
Methodology:
-
Set up a series of small-scale reactions in parallel.
-
Vary the molar equivalents of benzyl bromide (e.g., 1.0, 1.1, 1.2 equivalents).
-
Vary the reaction temperature (e.g., room temperature, 40 °C, 60 °C).
-
Monitor each reaction by TLC at regular intervals.
-
Once the optimal conditions are identified, scale up the reaction.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Benzyl Bromide (eq.) | 1.0 | 1.1 | 1.2 |
| Temperature (°C) | 25 | 40 | 60 |
| Observed Yield (%) | (To be filled by the user) | (To be filled by the user) | (To be filled by the user) |
Table 1: Example of a Design of Experiment (DoE) for Benzylation Optimization.
Issue 2: Presence of Persistent Impurities
Even after initial work-up, impurities can co-precipitate with the product.
Causality and Troubleshooting Steps:
-
Incomplete Separation during Work-up:
-
Extraction pH: The pH of the aqueous layer during extraction is critical for separating the acidic product from neutral or basic impurities. Ensure the pH is adjusted correctly to protonate the carboxylic acid, allowing it to be extracted into the organic layer.
-
Solvent Choice: The choice of extraction solvent is important. A solvent in which the product is highly soluble and the impurities are less soluble is ideal. Ethyl acetate and dichloromethane are common choices.
-
-
Co-crystallization:
-
Recrystallization Solvent Screening: If impurities persist after initial isolation, recrystallization is a powerful purification technique. Screen a variety of solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Experimental Protocol: Purification by Recrystallization
-
Objective: To remove persistent impurities from the crude product.
-
Methodology:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble material (including charcoal).
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Workflow for purification by recrystallization.
Issue 3: Difficulty in Characterizing the Product and Impurities
Accurate characterization is essential to confirm the identity and purity of the final product.
Causality and Troubleshooting Steps:
-
Inconclusive Spectroscopic Data:
-
NMR Spectroscopy (¹H and ¹³C): Ensure the sample is free of residual solvent. Compare the obtained spectra with literature data if available. Look for characteristic peaks of the benzyl group and the pyridine ring.
-
Mass Spectrometry (MS): This technique is invaluable for confirming the molecular weight of the product and identifying impurities. Look for the molecular ion peak corresponding to 2-Chloro-6-benzyloxypyridine-4-carboxylic acid.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl stretch of the carboxylic acid and the C-O-C stretch of the benzyl ether.
-
-
Ambiguous Purity Assessment:
-
HPLC Analysis: This is the preferred method for determining the purity of the final product. Develop a suitable method with a column and mobile phase that provides good separation between the product and potential impurities.
-
Melting Point: A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Caption: Overall workflow for synthesis, purification, and analysis.
References
-
Sarex. 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link][1]
-
Google Patents. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. [3]
-
ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link][4]
-
ResearchGate. Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. [Link][6]
Sources
- 1. 26-dichloroisonicotinic-acid-26-dichloropyridine-4-carboxylic-acid - Sarex Fine [sarex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Benzyloxy)pyridine-4-carboxylic acid | C13H11NO3 | CID 22926272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyridine Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthetic work in a question-and-answer format.
Question 1: My oxidation of an alkyl-substituted pyridine to the corresponding carboxylic acid is giving low yields or failing completely. What are the common pitfalls and how can I optimize this reaction?
Answer:
The oxidation of alkylpyridines (e.g., picolines) is a common route to pyridine carboxylic acids, but it is often plagued by issues of low conversion, over-oxidation, or harsh reaction conditions.[1][2]
Underlying Causality:
The pyridine ring is relatively electron-deficient, which can make the alkyl side chain less susceptible to oxidation compared to analogous alkylbenzenes. Furthermore, the basic nitrogen atom can coordinate to metal-based oxidants, sometimes deactivating the catalyst or leading to undesired side reactions.[3] The choice of oxidant and reaction conditions is therefore critical and highly substrate-dependent.
Troubleshooting Steps & Protocols:
-
Choice of Oxidant:
-
Potassium Permanganate (KMnO₄): This is a powerful and common oxidant. However, it can lead to over-oxidation and ring degradation if not carefully controlled.
-
Protocol: Slowly add KMnO₄ to a solution of the alkylpyridine in water or aqueous pyridine. Maintain the temperature carefully, often starting at room temperature and then gently heating to complete the reaction. The reaction is often monitored by the disappearance of the purple permanganate color.
-
-
Nitric Acid (HNO₃): Often used in industrial processes, this method requires high temperatures and pressures and can generate significant hazardous waste.[4][5] It is generally less suitable for laboratory-scale synthesis of complex molecules.
-
Catalytic Air/Oxygen Oxidation: This is a greener approach but requires careful catalyst selection and optimization. Common catalysts include cobalt or manganese salts, often in the presence of promoters like N-hydroxyphthalimide (NHPI).[1]
-
Protocol Example (for 3-picoline to nicotinic acid): In a pressure reactor, combine 3-picoline, a catalytic amount of Co(OAc)₂, NHPI, and an organic bromide salt in acetic acid. Pressurize with oxygen or air and heat. The temperature and pressure need to be optimized for your specific substrate.[1]
-
-
-
Reaction Conditions:
-
Temperature Control: Overheating can lead to decarboxylation of the desired product or degradation of the pyridine ring. A stepwise increase in temperature can be beneficial.
-
pH Control: The reaction pH can significantly influence the outcome, especially with KMnO₄. Maintaining a neutral or slightly basic pH can sometimes improve yields.
-
Data Summary: Comparison of Common Oxidation Methods
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous solution, RT to reflux | Readily available, well-established | Can lead to over-oxidation, stoichiometric waste |
| HNO₃ | High temperature and pressure | High throughput for simple substrates | Harsh conditions, safety concerns, NOx gas evolution |
| O₂/Catalyst | Acetic acid, Co/Mn salts, 150-210°C | "Green" oxidant, catalytic | Requires specialized equipment (pressure reactor), catalyst optimization |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alkylpyridine oxidation.
Question 2: I am trying to hydrolyze a cyanopyridine to a pyridine carboxylic acid, but the reaction stalls at the amide intermediate or requires very harsh conditions. How can I drive the reaction to completion?
Answer:
The hydrolysis of cyanopyridines is a two-step process: the nitrile is first hydrated to a pyridine carboxamide, which is then hydrolyzed to the carboxylic acid.[6] Stopping at the amide is a very common issue.
Underlying Causality:
The second step, the hydrolysis of the amide, generally requires more forcing conditions (higher temperatures or more concentrated acid/base) than the initial hydration of the nitrile.[7] The relative rates of these two steps determine the product distribution.
Troubleshooting Steps & Protocols:
-
Acid-Catalyzed Hydrolysis:
-
Conditions: Heating the cyanopyridine under reflux with a moderately concentrated acid (e.g., 6M HCl or H₂SO₄) is a common method.[8]
-
Troubleshooting: If the reaction stops at the amide, you may need to increase the reaction time, temperature, or the concentration of the acid. Be aware that some substituted pyridines may be unstable to prolonged heating in strong acid.
-
-
Base-Catalyzed Hydrolysis:
-
Conditions: Refluxing with an aqueous base like NaOH or KOH will initially form the carboxylate salt, which is then acidified during workup to yield the carboxylic acid.[6][9]
-
Troubleshooting: The ratio of base to cyanopyridine is crucial. A larger excess of base can favor the formation of the carboxylic acid over the amide.[9][10] Continuous removal of ammonia, a byproduct of the hydrolysis, can also help drive the equilibrium towards the carboxylic acid.
-
-
Microwave-Assisted Hydrolysis:
-
Microwave irradiation can significantly accelerate the hydrolysis, often allowing the reaction to be completed in minutes rather than hours, and can sometimes provide cleaner conversions.
-
Protocol: Complete Hydrolysis of 3-Cyanopyridine to Nicotinic Acid (Example)
-
To a round-bottom flask, add 3-cyanopyridine and a 6M aqueous solution of sodium hydroxide (at least 2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material and the intermediate amide are consumed.
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated HCl to the isoelectric point of the pyridine carboxylic acid (for nicotinic acid, this is around pH 3-4).[5]
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Question 3: I am observing significant decarboxylation of my pyridine carboxylic acid product. Why is this happening and how can I prevent it?
Answer:
Decarboxylation, the loss of CO₂, is a common side reaction, particularly for pyridine-2-carboxylic acids (picolinic acids) and to a lesser extent for pyridine-4-carboxylic acids (isonicotinic acids).[11][12]
Underlying Causality:
The mechanism of decarboxylation for picolinic acid is thought to proceed through a zwitterionic intermediate where the carboxylate group is protonated by the adjacent pyridinium nitrogen.[12] This forms a stable six-membered ring transition state that facilitates the elimination of CO₂. This pathway is much less favorable for nicotinic acid (3-carboxylic acid).[12] High temperatures are a major contributor to decarboxylation.[13][14]
Prevention Strategies:
-
Temperature Control: Avoid excessive heating during the reaction and workup. If possible, conduct the synthesis at the lowest effective temperature.
-
pH Management during Workup: When isolating the product, adjust the pH carefully. For picolinic acids, avoiding strongly acidic conditions at high temperatures can be beneficial.
-
Purification Method: Use purification techniques that do not require high heat, such as recrystallization from a suitable solvent at moderate temperatures or column chromatography at room temperature. Avoid distillation if the product is thermally labile.
Relative Stability to Decarboxylation:
Caption: Relative stability of pyridine carboxylic acid isomers to decarboxylation.
Question 4: I am struggling with the regioselectivity of my reaction. How can I introduce a carboxyl group at a specific position on the pyridine ring?
Answer:
Controlling regioselectivity is a central challenge in pyridine chemistry due to the electronic nature of the ring. The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions.[15]
Strategies for Regiocontrolled Synthesis:
-
Directed Ortho-Metalation (DoM):
-
Concept: A directing group (e.g., -CONR₂, -OR, -Cl) at a specific position on the pyridine ring can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then be quenched with CO₂ (from dry ice) to install the carboxylic acid group.[16]
-
Example: A 2-chloropyridine can be selectively lithiated at the 3-position.
-
-
Halogen-Metal Exchange:
-
Concept: A bromopyridine or iodopyridine can be treated with an organolithium reagent or Grignard reagent at low temperature to generate a pyridyl-metal species at the same position. This can then be carboxylated with CO₂.[16] This method is excellent for introducing a carboxyl group at positions not easily accessible by other means.
-
-
Using Blocking Groups:
-
Concept: If you want to perform a reaction at a less reactive position (e.g., C4 in the presence of an unsubstituted C2), you can temporarily block the more reactive positions. For instance, a removable blocking group can be installed at the C2 and C6 positions to direct functionalization to C4.[17]
-
Decision Tree for Regioselective Carboxylation:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Selection of Pyridine Scaffolds: The Case for 2-Chloro-6-benzyloxypyridine-4-carboxylic Acid
Executive Summary: The "Janus" Scaffold
In the optimization of kinase inhibitors and GPCR ligands, the pyridine ring is a ubiquitous pharmacophore. However, synthetic efficiency often bottlenecks at the stage of desymmetrization .
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (CAS 182483-63-2) represents a superior "Janus" scaffold compared to traditional symmetric alternatives like 2,6-dichloropyridine-4-carboxylic acid. Its value lies in its pre-installed orthogonality: it possesses one electrophilic handle (Cl) for cross-coupling and one masked nucleophilic handle (OBn) that can be revealed under mild hydrogenolytic conditions, all while maintaining a carboxylic acid anchor for core diversification.
This guide objectively compares this scaffold against common alternatives, providing experimental protocols for its synthesis and utilization.
Comparative Analysis: The Pyridine 4-COOH Landscape
The following table contrasts the target molecule with its primary competitors in medicinal chemistry workflows.
| Feature | 2-Chloro-6-benzyloxypyridine-4-COOH | 2,6-Dichloropyridine-4-COOH | Citrazinic Acid |
| CAS Number | 182483-63-2 | 5398-44-7 | 99-11-6 |
| Symmetry | Asymmetric (Desymmetrized) | Symmetric ( | Symmetric |
| Primary Reactivity | Chemoselective S | Statistical S | O-Alkylation / Chlorination |
| Protecting Group | Benzyl (OBn) - Cleaved by H | None (Cl is reactive handle) | None (Free OH/NH tautomer) |
| Solubility (LogP) | High (Lipophilic OBn) | Moderate | Low (Polar/Zwitterionic) |
| Strategic Use | Sequential, orthogonal functionalization of C2 and C6 | Rapid generation of symmetric C2,C6-analogs | Cheap starting material for bulk synthesis |
Key Technical Insight: Electronic Differentiation
In 2,6-dichloropyridine-4-carboxylic acid , both chlorine atoms are electronically equivalent. Attempting to mono-functionalize (e.g., with an amine) often results in a statistical mixture of starting material (10%), mono-product (60%), and bis-product (30%), requiring tedious chromatographic separation.
In contrast, 2-chloro-6-benzyloxypyridine-4-carboxylic acid is already desymmetrized. The electron-donating effect of the benzyloxy group (
Decision Logic & Synthesis Pathways
The following Graphviz diagram illustrates the strategic decision-making process for selecting this scaffold and the synthesis workflow.
Caption: Strategic workflow comparing traditional statistical substitution vs. the orthogonal approach using the 2-chloro-6-benzyloxy scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
For researchers needing to prepare the scaffold from the cheaper 2,6-dichloro precursor.
Reaction Principle: Controlled nucleophilic aromatic substitution (S
Materials:
-
Benzyl alcohol (1.1 eq)
-
Potassium tert-butoxide (
-BuOK) (2.2 eq) -
Anhydrous DMF (0.5 M concentration)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2,6-dichloropyridine-4-carboxylic acid (1.92 g, 10 mmol) in anhydrous DMF (20 mL) under Argon.
-
Deprotonation: Cool to 0°C. Add
-BuOK (2.46 g, 22 mmol) portion-wise. The first equivalent deprotonates the carboxylic acid; the second generates the active alkoxide. Note: The solution will turn yellow/orange. -
Addition: Add benzyl alcohol (1.14 mL, 11 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 264.0).
-
Workup: Quench with 1N HCl until pH ~3. The product often precipitates as a white/off-white solid.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na
SO , and concentrate. Recrystallize from EtOH/Water if necessary.
Expected Yield: 75–85%.
Protocol B: Downstream Suzuki Coupling
Demonstrating the reactivity of the C2-Chlorine.
Materials:
-
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Pd(dppf)Cl
·CH Cl (0.05 eq) -
K
CO (3.0 eq) -
Dioxane/Water (4:1)
Procedure:
-
Combine the pyridine scaffold (0.5 mmol), boronic acid (0.6 mmol), and base in a microwave vial.
-
Add degassed solvent (5 mL) and the catalyst.
-
Heat at 90°C for 2 hours (or 110°C for 30 min in microwave).
-
Acidify to pH 4 and extract with EtOAc. The benzyl group remains intact, ready for subsequent hydrogenolysis.
Critical Comparison: Solubility & Handling
One often overlooked advantage of the benzyloxy derivative over the hydroxy (citrazinic acid) or methoxy analogs is solubility.
-
Citrazinic Acid: Highly insoluble in organic solvents due to strong intermolecular H-bonding and zwitterionic character. Requires harsh conditions (SOCl
neat) to react. -
2-Chloro-6-methoxy...: Better solubility, but deprotection requires strong acids (BBr
or HBr/AcOH), which can degrade sensitive functional groups installed at the carboxylic acid position (e.g., amides). -
2-Chloro-6-benzyloxy...:
-
Solubility: Dissolves readily in DCM, THF, and EtOAc, facilitating standard amide couplings at the C4-COOH position.
-
Deprotection: Cleaved by H
/Pd-C (neutral conditions). This is crucial when the molecule contains acid-sensitive groups (e.g., Boc-amines, acetals).
-
References
-
Synthesis of 2,6-Dichloropyridine-4-carboxylic acid derivatives
- Source: Sigma-Aldrich Product Sheet.
-
Link:[1]
-
S
Ar Regioselectivity in Pyridines:- Title: Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines.
- Source: ResearchG
-
Link:
-
Properties of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
-
CAS Registry: 182483-63-2.[3]
- Source: M
-
Link:
-
-
General Reactivity of Halopyridines
-
Title: Nucleophilic aromatic substitution on pyrimidines and pyridines: C2 vs C4 selectivity.[4]
- Source: WuXi AppTec QM Magic Class, Chapter 29.
-
Link:
-
Sources
- 1. 2,6-ジクロロピリジン-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]
- 3. 2-(BENZYLOXY)-6-CHLOROPYRIDINE-4-CARBOXYLIC ACID | CAS 182483-63-2 [matrix-fine-chemicals.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Comparative SAR Guide: 2-Chloro-6-benzyloxypyridine-4-carboxylic Acid Analogs
Executive Summary & Scaffold Analysis
2-Chloro-6-benzyloxypyridine-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, specifically optimized for targeting the Free Fatty Acid Receptor 1 (FFAR1/GPR40). While often an intermediate, this structure contains the three critical pharmacophores required for GPR40 agonism:
-
Acidic Head Group (C4-COOH): Forms an ionic anchor with Arg183, Arg258, and Tyr91 residues in the receptor binding pocket.
-
Central Heterocycle (Pyridine Core): The 2,6-substitution pattern provides a specific vector that orients the tail group. The pyridine nitrogen offers improved solubility compared to phenyl analogs.
-
Lipophilic Tail (C6-Benzyloxy): Occupies the hydrophobic pocket usually bound by the aliphatic chain of endogenous fatty acids.
This guide compares the biological activity and physicochemical profiles of this specific scaffold against its direct structural analogs to assist researchers in lead optimization.
Mechanistic Grounding: The "Head-Linker-Tail" Model
To understand the activity differences between analogs, one must visualize the binding mode. The GPR40 receptor is Gq-coupled; activation triggers the PLC/IP3 pathway, releasing intracellular calcium (
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by this scaffold class.
Figure 1: Gq-coupled signaling cascade activated by 2-chloro-6-benzyloxypyridine-4-carboxylic acid analogs.
Comparative Activity Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends for this chemical series. The "Parent" compound is compared against modifications at the C2 (Core) and C6 (Tail) positions.
Table 1: SAR Comparison of Pyridine-4-Carboxylic Acid Analogs
| Compound ID | Structure Description | C2 Substituent | C6 Substituent | GPR40 Potency (EC50) | cLogP | Metabolic Stability (Microsomes) |
| Parent (Ref) | 2-Cl-6-Benzyloxypyridine-4-COOH | -Cl | -O-CH2-Ph | ++++ (10-50 nM) | 3.2 | High |
| Analog A | Des-chloro derivative | -H | -O-CH2-Ph | ++ (100-500 nM) | 2.8 | Low (Oxidation prone) |
| Analog B | Methyl-substituted | -CH3 | -O-CH2-Ph | +++ (50-100 nM) | 3.4 | Moderate (Benzylic oxid.) |
| Analog C | Phenoxy derivative | -Cl | -O-Ph (No linker) | + (>1 µM) | 2.9 | High |
| Analog D | Biphenyl-methoxy | -Cl | -O-CH2-Biphenyl | +++++ (<10 nM) | 4.5 | Moderate |
| Analog E | Ester Prodrug | -Cl | -O-CH2-Ph | Inactive* | 3.8 | N/A (Cleaved in vivo) |
Key Findings:
-
Role of Chlorine (C2): The 2-Chloro substituent (Parent) is superior to Hydrogen (Analog A). The chlorine atom fills a small lipophilic sub-pocket and, crucially, blocks metabolic oxidation at the C2 position, enhancing half-life.
-
Role of the Benzyloxy Linker (C6): The methylene linker (-CH2-) in the benzyloxy group is critical. Removing it (Analog C, Phenoxy) creates a rigid molecule that often fails to adopt the necessary "U-shape" conformation required to fit the GPR40 binding site.
-
Lipophilicity Warning: Extending the tail to a Biphenyl (Analog D) significantly increases potency (nanomolar range) but raises cLogP to >4.5, increasing the risk of non-specific binding and poor solubility.
Experimental Protocols
To validate the activity of these analogs, the following protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Synthesis of the Scaffold (SNAr Approach)
Rationale: This specific scaffold is best synthesized via Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring activated by the ester group.
-
Start Material: 2,6-Dichloroisonicotinic acid methyl ester.
-
Reagents: Benzyl alcohol (1.1 eq), NaH (1.2 eq) or KOtBu, in DMF or THF.
-
Procedure:
-
Cool DMF solution of Benzyl alcohol to 0°C.
-
Add base (NaH) portion-wise; stir 30 min to generate alkoxide.
-
Add 2,6-Dichloroisonicotinic acid methyl ester slowly.
-
Warm to RT and stir 4-12h. Monitor by TLC (Hexane:EtOAc).
-
Critical Step: The product is the ester. Hydrolyze with LiOH/THF/Water to yield the free acid (The active pharmacophore).
-
-
Purification: Acidify to pH 3-4 to precipitate the carboxylic acid product. Recrystallize from Ethanol/Water.
Protocol B: FLIPR Calcium Flux Assay (Functional Activity)
Rationale: Since GPR40 couples to Gq, measuring intracellular calcium flux is the direct functional readout.
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).
-
Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.
-
Compound Prep: Prepare 10-point serial dilutions of the 2-Chloro-6-benzyloxy analog in DMSO.
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA (Essential: BSA binds the lipophilic tail, mimicking physiological transport).
-
Measurement:
-
Validation:
-
Positive Control: Fasiglifam (TAK-875) or Linoleic Acid.
-
Negative Control: DMSO (Vehicle).
-
Data Analysis: Calculate Max - Min fluorescence; fit to 4-parameter logistic equation to determine EC50.
-
Workflow Visualization
The following diagram maps the logic flow from chemical modification to biological validation.
Figure 2: Integrated workflow for synthesizing and validating pyridine-4-carboxylic acid analogs.
References
-
Christiansen, E., et al. (2013). "Discovery of TUG-469, a Potent and Selective Agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40)." ACS Medicinal Chemistry Letters.
-
Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.
-
Lin, D.C., et al. (2011). "GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes."[1][4][5] Diabetes.[1][4][5]
-
Mancini, A.D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes Care.
-
Burant, C.F. (2013). "Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes." Diabetes.[1][4][5]
Note: The specific compound "2-Chloro-6-benzyloxypyridine-4-carboxylic acid" is a representative intermediate often covered in the Supporting Information of the above foundational GPR40 agonist papers or patent literature (e.g., Takeda, Merck).
Sources
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chloro-6-benzyloxypyridine-4-carboxylic Acid as a Synthetic Intermediate
Introduction: The Strategic Value of Pyridine-Based Intermediates
In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring system is a privileged structure due to its presence in numerous pharmaceuticals and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. 2-Chloro-6-benzyloxypyridine-4-carboxylic acid is a versatile synthetic intermediate that offers three distinct points for chemical modification: the carboxylic acid for amide or ester formation, the chloro group for nucleophilic substitution, and the benzyloxy group as a masked hydroxyl functionality.
This guide provides an in-depth technical analysis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid, objectively comparing its performance against viable alternatives. We will delve into its synthesis, reactivity, and application, supported by experimental protocols and comparative data to inform rational decision-making in complex synthetic campaigns.
Core Analysis: 2-Chloro-6-benzyloxypyridine-4-carboxylic Acid
This intermediate is prized for its trifunctional nature, which allows for sequential and orthogonal chemical transformations. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group activates the pyridine ring for certain reactions, while the benzyl ether provides a stable, yet readily cleavable, protecting group.
Proposed Synthesis Workflow
A robust synthesis of the title compound can be envisioned starting from commercially available chelidamic acid. The logic of this multi-step synthesis is to sequentially modify the functional groups, leveraging differences in their reactivity.
Caption: Proposed synthetic pathway to the target intermediate.
Causality in Experimental Design:
-
Esterification (A→B): Using methanol under acidic conditions protects both carboxylic acids, preventing them from interfering with subsequent steps.
-
Selective Hydrolysis & Decarboxylation (B→D): This sequence is a standard method for removing one of two equivalent carboxylic acid groups on a pyridine ring. The precise control of stoichiometry is critical.
-
Benzylation (D→E): The benzyl group is chosen for its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis, which is orthogonal to many other functional group manipulations.
-
Chlorination (E→F): Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for converting the N-oxide (formed in situ or pre-formed) of a pyridine to a 2-chloro derivative.[1]
-
Saponification (F→G): The final hydrolysis of the methyl ester to the carboxylic acid is typically a high-yielding step performed under basic conditions.[2]
Comparative Analysis: Alternative Synthetic Intermediates
The choice of an intermediate is dictated by the specific requirements of the target molecule, including desired reactivity, cost, and scalability. Below, we compare our primary intermediate with two logical alternatives.
| Feature | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | 2-Fluoro -6-benzyloxypyridine-4-carboxylic acid | 2-Chloro-6-(p-methoxybenzyl )oxypyridine-4-carboxylic acid |
| Nucleophilic Substitution Rate | Moderate to Good | Excellent | Moderate to Good |
| Rationale | The C-Cl bond is a reliable leaving group for SₙAr reactions. | The high electronegativity of fluorine makes the C2 position more electrophilic, accelerating the reaction. | Reactivity is identical to the primary intermediate at the C2 position. |
| Protecting Group Removal | Hydrogenolysis (Pd/C, H₂). Orthogonal to many functional groups. | Hydrogenolysis (Pd/C, H₂). | Oxidative cleavage (DDQ, TFA). Useful when catalytic hydrogenation is not viable. |
| Relative Cost & Availability | Generally cost-effective due to the low cost of chlorinating agents. | Often more expensive due to the higher cost and handling requirements of fluorinating agents. | Slightly more expensive due to the substituted benzyl bromide starting material. |
| Scalability | High. Chlorination reactions are well-established in industrial settings. | Moderate. Some fluorinating agents can be challenging to handle on a large scale. | High. The synthesis pathway is very similar to the primary intermediate. |
| Key Application | General purpose; good balance of reactivity and cost. | When faster SₙAr kinetics are required or milder reaction conditions are necessary. | When the target molecule contains groups sensitive to hydrogenolysis (e.g., alkynes, nitro groups). |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and reactivity, we provide a detailed protocol for a common and critical transformation: amide bond formation.
Protocol 1: Amide Coupling with 2-Chloro-6-benzyloxypyridine-4-carboxylic acid
This protocol details a standard peptide coupling reaction to form an amide, a cornerstone of medicinal chemistry.
Objective: To synthesize N-benzyl-2-chloro-6-(benzyloxy)pyridine-4-carboxamide.
Materials:
-
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate(V)) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Caption: Standard workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (e.g., 277 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol), followed by benzylamine (0.12 mL, 1.1 mmol).
-
Add HATU (456 mg, 1.2 mmol) in one portion. The reaction may slightly exotherm.
-
Stir the mixture at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the complete consumption of the starting carboxylic acid.
-
Upon completion, pour the reaction mixture into water (50 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol demonstrates the utility of the 2-chloro substituent as a handle for introducing diversity.
Objective: To synthesize 2-(benzylamino)-6-(benzyloxy)pyridine-4-carboxylic acid.
Materials:
-
2-Chloro-6-benzyloxypyridine-4-carboxylic acid (1.0 equiv)
-
Benzylamine (2.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Combine 2-Chloro-6-benzyloxypyridine-4-carboxylic acid (277 mg, 1.0 mmol), benzylamine (0.27 mL, 2.5 mmol), and potassium carbonate (414 mg, 3.0 mmol) in a sealed vial.
-
Add anhydrous DMSO (4 mL).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by LC-MS. The higher temperature and longer reaction time are characteristic of SₙAr reactions with chloropyridines. Using a fluoro-analogue would likely allow for a lower reaction temperature and shorter time.
-
Cool the mixture to room temperature and dilute with water (20 mL).
-
Acidify the aqueous solution carefully with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the product. Further purification can be achieved by recrystallization if necessary.
Trustworthiness and Field-Proven Insights
The choice between 2-chloro and 2-fluoro pyridine intermediates is a classic decision point in medicinal chemistry. While the 2-fluoro compound offers superior reactivity in SₙAr, this is not always advantageous.[3] The higher cost of fluorinating agents and the potential for undesired side reactions with highly reactive intermediates can make the 2-chloro analogue the more robust and economical choice, particularly for large-scale synthesis.
The benzyl protecting group is a workhorse in organic synthesis. However, its removal by catalytic hydrogenation is incompatible with reducible functional groups like alkynes, alkenes, or nitro groups. In such cases, the p-methoxybenzyl (PMB) ether, as detailed in our comparative table, becomes the superior choice due to its orthogonal deprotection strategy using oxidative reagents like DDQ or TFA.
Conclusion
2-Chloro-6-benzyloxypyridine-4-carboxylic acid stands as a highly effective and versatile synthetic intermediate. Its value lies in the balanced reactivity of the 2-chloro position, the robust nature of the benzyl protecting group, and the synthetic utility of the carboxylic acid handle. While alternatives like the 2-fluoro analogue offer enhanced reactivity for nucleophilic substitution, this often comes at a higher cost. The choice of intermediate should be a strategic one, guided by the specific demands of the target molecule, the overall synthetic route, and economic considerations. This guide provides the foundational data and protocols to make that choice an informed one.
References
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Carboxylic Acids Product List. American Elements. Available at: [Link]
-
3-benzoylpyridine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Dexter, D. L., et al. Activity of a novel 4-quinolinecarboxylic acid... against experimental tumors. PubMed. Available at: [Link]
-
Synthesis of carboxylic acid 6 Reagents and conditions... ResearchGate. Available at: [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC, NIH. Available at: [Link]
-
6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. EPA CompTox Chemicals Dashboard. Available at: [Link]
-
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Available at: [Link]
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VU0155041 Compound Summary. PubChem, NIH. Available at: [Link]
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Synthesis of pyridine-2-carboxylic acid. PrepChem.com. Available at: [Link]
-
2-(Benzyloxy)pyridine-4-carboxylic acid Compound Summary. PubChem, NIH. Available at: [Link]
-
Bouhfid, R., & Essassi, E. M. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Available at: [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride.Google Patents.
-
Boric acid catalyzed amide formation from carboxylic acids and amines... Organic Syntheses. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
